N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
The compound N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is an ethanediamide derivative featuring a 2,5-dimethylphenyl group and a 1-methyltetrahydroquinoline moiety linked via an ethyl chain.
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-15-6-7-16(2)19(13-15)24-22(27)21(26)23-11-10-17-8-9-20-18(14-17)5-4-12-25(20)3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSXEIHLKMVDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with N-(2,5-Dimethoxyphenyl)-N′-[2-(1-Methyltetrahydroquinolin-6-yl)-2-(4-Morpholinyl)ethyl]Ethanediamide
Structural Differences :
- Ethyl Chain Modification : A morpholinyl group is appended to the ethyl chain, introducing a heterocyclic amine that may enhance solubility and receptor interactions.
Functional Implications :
- Solubility : The dimethoxy and morpholinyl groups likely improve aqueous solubility compared to the target compound’s lipophilic dimethylphenyl.
- Bioactivity : Morpholine’s electron-rich nitrogen could facilitate binding to enzymes or receptors, altering pharmacological profiles.
Comparison with Quinoxaline-Based Acetamide Derivatives
Structural Differences :
- Core Structure: derivatives feature a quinoxaline aromatic system, contrasting with the target’s partially saturated tetrahydroquinoline.
- Substituents : Thiouracil or benzimidazole-thiol groups introduce sulfur, enabling disulfide bonding or thiol-mediated interactions.
Functional Implications :
- Electronic Properties: Quinoxaline’s aromaticity may enhance π-π stacking, while sulfur substituents could alter redox activity or metabolic pathways.
- Applications : These compounds exhibit high synthetic yields (e.g., 90.2% for 4a ), suggesting scalable production, but their fully aromatic systems may reduce metabolic stability compared to the target compound.
Comparison with Chloroacetamide Pesticides
Structural Differences :
- Backbone : Pesticides like alachlor and pretilachlor use a chloroacetamide core, differing from the ethanediamide group.
- Substituents : Chlorine and methoxy groups dominate, optimizing herbicidal activity.
Functional Implications :
- Reactivity : Chlorine’s electron-withdrawing effects increase acetamide reactivity, critical for herbicidal action. The target compound lacks chlorine, suggesting a different mechanism (e.g., receptor antagonism vs. enzyme inhibition).
- Toxicity : Chloroacetamides are associated with environmental persistence, whereas the target’s structure may reduce ecological risks.
Data Table: Key Comparative Features
Research Findings and Implications
- Compound : The morpholinyl group’s hydrogen-bonding capacity may improve target engagement in hydrophilic environments, whereas the target’s dimethylphenyl favors lipid-rich tissues .
- Pesticides : Chlorine’s role in herbicidal activity underscores the importance of electron-withdrawing groups in agrochemical design, contrasting with the target’s likely focus on neurological targets .
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